molecular formula C9H18O6 B14569969 Acetic acid;pent-4-ene-1,3-diol CAS No. 61613-07-8

Acetic acid;pent-4-ene-1,3-diol

Cat. No.: B14569969
CAS No.: 61613-07-8
M. Wt: 222.24 g/mol
InChI Key: VTUOPVBNHINKMS-UHFFFAOYSA-N
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Description

Acetic Acid (CH₃COOH) is a simple carboxylic acid with a pungent odor, widely recognized as the primary component of vinegar. It has a molecular weight of 60.05 g/mol, a pKa of 4.76, and a boiling point of 118°C . Industrially, it is synthesized via methanol carbonylation or fermentation and is used in food preservation, polymer production (e.g., polyvinyl acetate), and chemical synthesis .

Pent-4-ene-1,3-diol (C₅H₁₀O₂) is a linear diol containing a terminal double bond (position 4) and hydroxyl groups at positions 1 and 3. It has a molecular weight of 102.13 g/mol, a boiling point of 208°C, and is used as a precursor in enantioselective carbonylative cyclization reactions to synthesize bicyclic lactones and tetrahydrofurans, which are valuable in pharmaceutical chemistry . Its reactivity is modulated by catalysts (e.g., Pd(II)) and reaction conditions (e.g., ionic liquids, microwave activation) .

Properties

CAS No.

61613-07-8

Molecular Formula

C9H18O6

Molecular Weight

222.24 g/mol

IUPAC Name

acetic acid;pent-4-ene-1,3-diol

InChI

InChI=1S/C5H10O2.2C2H4O2/c1-2-5(7)3-4-6;2*1-2(3)4/h2,5-7H,1,3-4H2;2*1H3,(H,3,4)

InChI Key

VTUOPVBNHINKMS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C=CC(CCO)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Acetic acid;pent-4-ene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;pent-4-ene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;pent-4-ene-1,3-diol involves its interaction with various molecular targets. For example, in the Pd(II)-catalyzed oxycarbonylation reaction, the compound undergoes a concerted reaction with a four-part, circular transition state, where the electrophilic oxygen atom reacts with the nucleophilic carbon-carbon double bond . This results in the formation of an oxacyclopropane ring, which can be further hydrolyzed to form diols.

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Acetic Acid: Comparison with Formic Acid and Other Carboxylic Acids

Acetic acid is often compared to formic acid (HCOOH) and propionic acid (C₃H₆O₂) due to their structural similarities and industrial relevance.

Property Acetic Acid Formic Acid Propionic Acid
Molecular Formula C₂H₄O₂ CH₂O₂ C₃H₆O₂
pKa 4.76 3.75 4.88
Boiling Point (°C) 118 100.8 141
Key Applications Vinegar, polymers Leather tanning Food preservatives
Ref.
  • Reactivity : Formic acid is stronger (lower pKa) and more corrosive, making it suitable for industrial cleaning. Acetic acid’s milder acidity is ideal for food and pharmaceutical uses.
  • Synthesis: Formic acid is produced via methyl formate hydrolysis, while acetic acid relies on methanol carbonylation. Propionic acid is synthesized via ethylene hydroformylation .

Pent-4-ene-1,3-diol: Comparison with Butane-2,3-diol and Cyclopentene-based Diols

Pent-4-ene-1,3-diol is distinguished from other diols like butane-2,3-diol and cyclopent-4-ene-1,3-diol by its structure and reactivity.

Compound Structure Key Reactions Yield/ee% Applications Ref.
Pent-4-ene-1,3-diol Linear diol with double bond Pd(II)-catalyzed cyclization 72% (protected), 80% ee Bicyclic lactones, pharmaceuticals
Butane-2,3-diol Linear vicinal diol Microbial fermentation Not reported Honey flavor marker, biofuels
cis-Cyclopent-4-ene-1,3-diol Cyclic diol Selective reduction of hydroxycyclopentenone 53% (protected) Pharmaceutical intermediates
  • Reactivity : Pent-4-ene-1,3-diol’s terminal double bond enables Pd(II)-catalyzed cyclization to form tetrahydrofurans (72% yield under acetonide protection) . Butane-2,3-diol lacks this reactivity and is primarily a fermentation byproduct .
  • Enantioselectivity: Using chiral bis(oxazoline) ligands, pent-4-ene-1,3-diol achieves 62–80% enantiomeric excess (ee) in lactone synthesis, outperforming non-chiral diols like butane-2,3-diol .
  • Structural Impact : Cyclopentene diols (e.g., cis-cyclopent-4-ene-1,3-diol) exhibit higher rigidity, enhancing stereochemical control in reduction reactions .

Key Research Findings and Technological Advances

  • Acetic Acid: Advances in methanol carbonylation processes have reduced energy consumption and improved purity (≥99.8%) for industrial use .
  • Pent-4-ene-1,3-diol : Microwave activation and ionic liquids (e.g., [bmim][NTf₂]) enhance reaction rates and enantioselectivity (up to 80% ee) in Pd(II)-catalyzed cyclizations . Flow microreactors further optimize these reactions by reducing reaction times .

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